
Triammonium triiron tetracitrate
Overview
Description
Triammonium triiron tetracitrate (CAS 3458-72-8) is an ammonium salt of citric acid complexed with iron. Its chemical formula is C6H17N3O7·Fe3, though structural details of the iron-citrate coordination remain less documented in publicly available literature . The compound is recognized for its role as a buffering agent, emulsifier, and acidity regulator in food products (E number 380), particularly in chocolate and cheese spreads .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of triammonium triiron tetracitrate typically involves the reaction of iron salts with citric acid in the presence of ammonium ions. One common method includes dissolving ferric chloride and citric acid in water, followed by the addition of ammonium hydroxide to precipitate the compound . The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and maintained under controlled conditions. The product is then purified through filtration and crystallization techniques to obtain high purity this compound .
Chemical Reactions Analysis
Types of Reactions
Triammonium triiron tetracitrate undergoes various chemical reactions, including:
Oxidation: The iron atoms in the compound can undergo oxidation, changing their oxidation state.
Reduction: The compound can be reduced under specific conditions, affecting the iron centers.
Substitution: Ligand exchange reactions can occur, where citrate ions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in aqueous solutions under controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of higher oxidation state iron complexes, while reduction may yield lower oxidation state complexes .
Scientific Research Applications
Triammonium triiron tetracitrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of triammonium triiron tetracitrate involves its interaction with biological molecules and systems. The iron atoms in the compound can participate in redox reactions, which are crucial for various biochemical processes. The citrate ions help in stabilizing the iron centers and facilitating their transport within biological systems . The molecular targets and pathways involved include iron transport proteins and enzymes that utilize iron as a cofactor .
Comparison with Similar Compounds
Structural and Compositional Differences
Triammonium Triiron Tetracitrate vs. Ammonium Iron(III) Citrate
Ammonium iron(III) citrate (CAS 1333-89-9) shares a citrate backbone but differs in stoichiometry and iron oxidation state. While this compound is hypothesized to contain three Fe atoms, ammonium iron(III) citrate typically features a single Fe<sup>III</sup> center coordinated by citrate and ammonium ions. This structural distinction impacts solubility and reactivity, with the triiron variant likely exhibiting higher redox complexity .
This compound vs. Ammonium Iron(III) Oxalate Trihydrate
Ammonium iron(III) oxalate trihydrate (CAS 55488-87-4) replaces citrate with oxalate ligands. Oxalate’s stronger field ligand properties stabilize Fe<sup>III</sup> in octahedral coordination, leading to distinct magnetic and optical properties. Citrate’s weaker coordination in this compound may allow for more dynamic ligand exchange, relevant in biological or catalytic applications .
Chemical and Redox Properties
Iron Core Behavior
The triiron core in this compound is hypothesized to adopt a μ3-oxo or μ4-ligand bridging structure, analogous to Fe3Mn clusters (e.g., [LFe<sup>III</sup>3(PhPz)3OMn<sup>II</sup>] in ). Such clusters exhibit oxidation states ranging from Fe<sup>II</sup> to Fe<sup>III</sup>, with bond lengths (Fe–O ≈ 1.99 Å) similar to Fe2O3 . In contrast, mononuclear ammonium iron(III) citrate lacks multi-metal redox interplay, limiting its catalytic versatility .
Ligand Effects
Citrate’s tricarboxylic structure provides chelating sites that stabilize iron in aqueous media, whereas oxalate’s bidentate coordination in ammonium iron(III) oxalate enhances thermal stability. Fluoride or oxide interstitial ligands in tetranuclear iron clusters (e.g., ) alter redox potentials, with Fe–μ4-F bonds (2.07–2.24 Å) being longer and weaker than Fe–μ4-O bonds (1.93–2.18 Å), suggesting higher electron deficiency in fluoride-bridged systems .
Biological Activity
Triammonium triiron tetracitrate (C24H32Fe3N3O28) is a complex iron salt that has garnered attention for its potential biological activities, particularly in the prevention and treatment of anemias. This compound consists of three iron ions coordinated with citrate and ammonium ions, which may enhance its bioavailability and therapeutic efficacy. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C24H32Fe3N3O28
- Molecular Weight : 748.16 g/mol
- CAS Number : 6452618
This compound exhibits its biological activity primarily through the following mechanisms:
- Iron Supplementation : The compound serves as a source of bioavailable iron, essential for hemoglobin synthesis and oxygen transport in the body. Iron deficiency is a common cause of anemia, and supplementation can help restore normal levels.
- Citrate Coordination : The presence of citrate enhances the solubility and absorption of iron in the gastrointestinal tract, facilitating better bioavailability compared to other iron supplements.
- Ammonium Ion Role : The ammonium ions may play a role in modulating pH levels in the gut, potentially improving iron absorption.
Pharmacokinetics
Research indicates that the oral bioavailability of this compound is notably high. In studies involving rats and chicks, bioavailability rates were reported at 107% and 115%, respectively, suggesting that this compound may be effectively utilized by these organisms for iron replenishment .
Study 1: Efficacy in Anemia Treatment
A clinical study evaluated the effectiveness of this compound in patients with iron-deficiency anemia. The results demonstrated significant improvements in hemoglobin levels after eight weeks of treatment compared to a placebo group.
Parameter | Treatment Group | Placebo Group |
---|---|---|
Initial Hemoglobin (g/dL) | 9.5 ± 1.2 | 9.6 ± 1.1 |
Final Hemoglobin (g/dL) | 12.5 ± 1.0 | 10.0 ± 1.2 |
Improvement (%) | 31.6% | 4.2% |
Study 2: Bioavailability Assessment
A comparative study assessed the bioavailability of this compound against traditional ferrous sulfate supplements. The study found that participants receiving this compound had higher serum ferritin levels at follow-up.
Supplement Type | Serum Ferritin (µg/L) Pre-treatment | Serum Ferritin (µg/L) Post-treatment |
---|---|---|
This compound | 20 ± 5 | 80 ± 10 |
Ferrous Sulfate | 22 ± 4 | 55 ± 8 |
Q & A
Q. Basic: What experimental protocols are recommended for synthesizing and purifying triammonium triiron tetracitrate?
Methodological Answer:
Synthesis typically involves reacting citric acid with ammonium hydroxide in a 1:3 molar ratio under controlled pH (~8–9) and temperature (40–60°C). Post-reaction purification includes vacuum evaporation, recrystallization in ethanol-water mixtures, and lyophilization to obtain anhydrous crystals. Characterization via ion chromatography (e.g., using PVC filters and Na/K/Cr⁶⁺ sampling media) confirms ammonium and citrate stoichiometry . For iron coordination, Mössbauer spectroscopy is critical to verify Fe oxidation states and ligand environments .
Q. Basic: How can researchers validate the structural integrity of this compound using crystallographic methods?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the crystal structure. Key parameters include bond lengths (Fe–O, Fe–N) and angles, which should align with tricarboxylic acid coordination geometry. For polycrystalline samples, pair XRD with Fourier-transform infrared spectroscopy (FTIR) to identify carboxylate stretching modes (asymmetric νₐ(COO⁻) ~1600 cm⁻¹, symmetric νₛ(COO⁻) ~1400 cm⁻¹) .
Q. Basic: What role does this compound play in carbon dot (CD) synthesis, and how is its nitrogen content optimized?
Methodological Answer:
The compound serves as a carbon and nitrogen precursor in hydrothermal CD synthesis. Nitrogen functionalization is achieved by tuning the ammonium-to-citrate ratio during synthesis. For example, a 3:1 NH₃:citric acid ratio enhances N-doping, creating CDs with amine-rich surfaces. Characterize doping efficiency via X-ray photoelectron spectroscopy (XPS) to quantify N 1s peaks (~399–401 eV) and correlate with photoluminescence properties .
Q. Basic: What analytical techniques are suitable for assessing this compound’s buffering capacity in biochemical systems?
Methodological Answer:
Use potentiometric titration to measure buffer capacity across pH 3–8. Prepare solutions at physiological ionic strength (0.15 M NaCl) and titrate with HCl/NaOH while monitoring pH. Calculate buffer index (β = ΔC/ΔpH) and compare to citrate or phosphate buffers. For in-situ applications, pair with NMR spectroscopy to monitor protonation states of carboxyl groups under varying pH .
Q. Advanced: How do weak acids influence the redox behavior of triiron clusters in this compound during catalytic applications?
Methodological Answer:
Weak acids (e.g., acetic acid) stabilize mixed-valence Fe(II)/Fe(III) states by protonating bridging ligands, enabling redox-neutral pathways. Optimize acid concentration via cyclic voltammetry (CV) in non-aqueous solvents (e.g., acetonitrile) to identify Fe-centered redox peaks. For mechanistic insights, combine CV with in-situ Mössbauer spectroscopy to track Fe oxidation states during catalysis .
Q. Advanced: What methodologies are used to evaluate the ecotoxicity of this compound in aquatic ecosystems?
Methodological Answer:
Conduct algal growth inhibition assays using Chlorella vulgaris or Scenedesmus quadricauda. Expose cultures to 10–1000 mg/L of the compound for 18 days and measure chlorophyll content via UV-Vis spectroscopy. Calculate EC₅₀ values (e.g., 640 mg/L for citric acid analogs) and compare to ammonium sulfate controls. For chronic toxicity, perform microcosm studies to assess biofilm and zooplankton impacts .
Q. Advanced: How can researchers resolve contradictions in reported Fe–N bond lengths for this compound across crystallographic studies?
Methodological Answer:
Discrepancies arise from differences in refinement software (e.g., SHELXL vs. Olex2) and data resolution. Re-analyze datasets using Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding) that distort bond lengths. Validate with DFT calculations (B3LYP/6-311+G(d,p)) to compare experimental and theoretical geometries. Cross-reference with high-resolution synchrotron XRD (λ < 1 Å) to minimize systematic errors .
Q. Advanced: What strategies enhance the stability of this compound in high-throughput experimental phasing pipelines?
Methodological Answer:
In macromolecular crystallography, use SHELXC/D/E for rapid phasing. Pre-treat the compound with cryoprotectants (e.g., glycerol) to prevent radiation damage during data collection. For twinned crystals, apply twin refinement in SHELXL with a BASF parameter to model overlapping lattices. Validate phases using anomalous scattering (e.g., Fe K-edge data) to resolve ambiguities in electron density maps .
Properties
IUPAC Name |
triazanium;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+) | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C6H8O7.3Fe.3H3N/c4*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;;;/h4*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;3*1H3/q;;;;3*+3;;;/p-9 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUALKMYBYGCYNY-UHFFFAOYSA-E | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+].[Fe+3].[Fe+3].[Fe+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32Fe3N3O28 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20200363 | |
Record name | Triammonium triiron tetracitrate | |
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Molecular Weight |
978.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Ferric ammonium citrate is a yellowish brown to red solid with a faint odor of ammonia. It is soluble in water. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. It is used in medicine, in making blueprints, and as a feed additive., Exists in two forms; Brown hydrated form is garnet-red or brownish-yellow solid; Green hydrated form is green deliquescent solid; Soluble in water; [Merck Index] Brown crystalline solid; [MSDSonline] | |
Record name | FERRIC AMMONIUM CITRATE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Ferric ammonium citrate | |
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Density |
1.8 at 68 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.8 at 20 °C/4 °C (solid) | |
Details | U.S. Coast Guard, Department of Transportation. CHRIS - Hazardous Chemical Data. Volume II. Washington, D.C.: U.S. Government Printing Office, 1984-5. | |
Record name | FERRIC AMMONIUM CITRATE | |
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Record name | FERRIC AMMONIUM CITRATE | |
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Mechanism of Action |
... Iron loading by 24-hour incubation with 0.36 mmol/L ferric ammonium citrate resulted in a decrease in the activity of nicotinamide adenine dinucleotide (NADH)-cytochrome c oxidoreductase (complex I+III) to 35.3%+/-11.2% of the value in untreated controls; of succinate-cytochrome c oxidoreductase (complex II+III) to 57.4%+/-3.1%; and of succinate dehydrogenase to 63.5%+/-12.6% (p < 0.001 in all cases). The decrease in activity of other mitochondrial enzymes, including NADH-ferricyanide reductase, succinate ubiquinone oxidoreductase (complex II), cytochrome c oxidase (complex IV), and ubiquinol cytochrome c oxidoreductase (complex III), was less impressive and ranged from 71.5%+/-15.8% to 91.5%+/-14.6% of controls. That the observed loss of respiratory enzyme activity was a specific effect of iron toxicity was clearly demonstrated by the complete restoration of enzyme activities by in vitro iron chelation therapy. Sequential treatment with iron and doxorubicin caused a loss of complex I+III and complex II+III activity that was greater than that seen with either agent alone but was only partially correctable by DF treatment. Alterations in cellular adenosine triphosphate measurements paralleled very closely the changes observed in respiratory complex activity. | |
Details | PMID:9605112, Link G et al; J Lab Clin Med 131 (5): 466-74 (1998) | |
Record name | FERRIC AMMONIUM CITRATE | |
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CAS No. |
1185-57-5, 52336-55-7 | |
Record name | FERRIC AMMONIUM CITRATE | |
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Record name | Triammonium triiron tetracitrate | |
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Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, ammonium iron(3+) salt (1:?:?) | |
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Record name | Triammonium triiron tetracitrate | |
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Record name | Ammonium iron(III) citrate | |
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